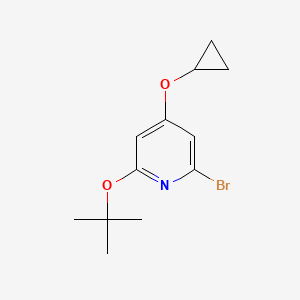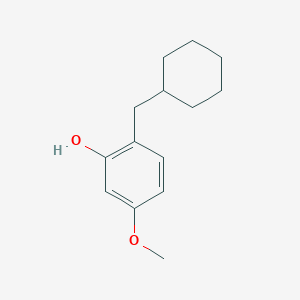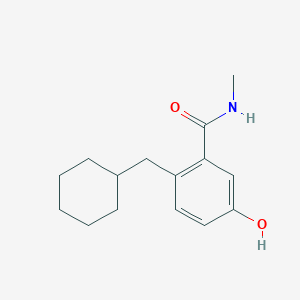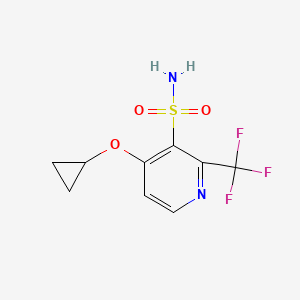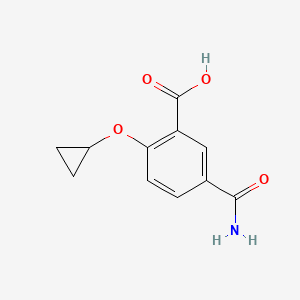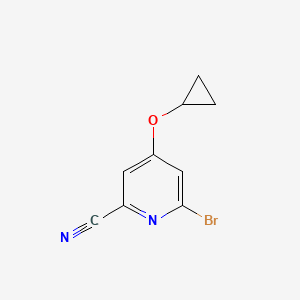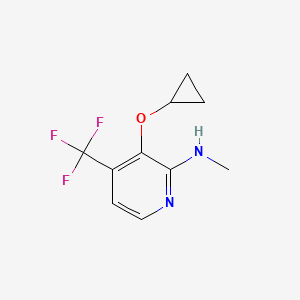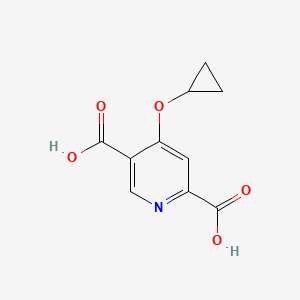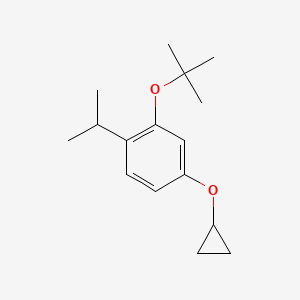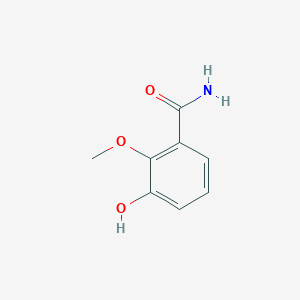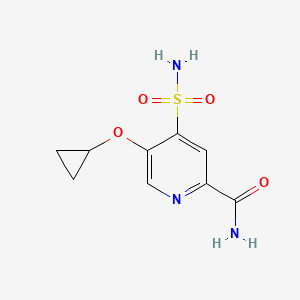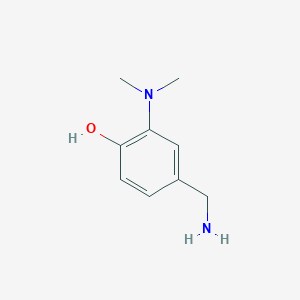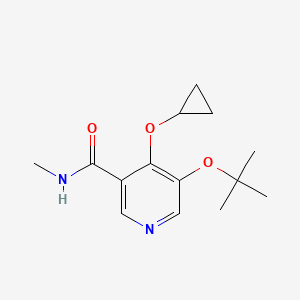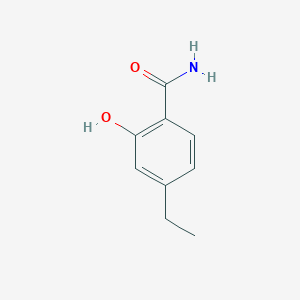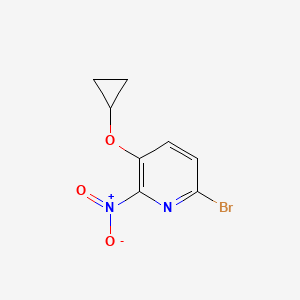
6-Bromo-3-cyclopropoxy-2-nitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-3-cyclopropoxy-2-nitropyridine is an organic compound with the molecular formula C8H7BrN2O3 and a molecular weight of 259.06 g/mol . This compound is characterized by the presence of a bromine atom at the 6th position, a cyclopropoxy group at the 3rd position, and a nitro group at the 2nd position on a pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-cyclopropoxy-2-nitropyridine can be achieved through several methods. One common approach involves the nitration of 6-bromo-3-cyclopropoxypyridine using nitric acid and sulfuric acid as nitrating agents . The reaction is typically carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 2nd position.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-3-cyclopropoxy-2-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group at the 2nd position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The cyclopropoxy group can undergo oxidation to form corresponding carbonyl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and other nucleophiles.
Reduction Reactions: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used for the reduction of the nitro group.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for the oxidation of the cyclopropoxy group.
Major Products Formed
Substitution Reactions: Products include 6-amino-3-cyclopropoxy-2-nitropyridine and 6-thio-3-cyclopropoxy-2-nitropyridine.
Reduction Reactions: The major product is 6-bromo-3-cyclopropoxy-2-aminopyridine.
Oxidation Reactions: Products include 6-bromo-3-cyclopropoxy-2-pyridinecarboxaldehyde.
Wissenschaftliche Forschungsanwendungen
6-Bromo-3-cyclopropoxy-2-nitropyridine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-Bromo-3-cyclopropoxy-2-nitropyridine involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the bromine atom and cyclopropoxy group can undergo substitution and oxidation reactions, respectively . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-2-methyl-3-nitropyridine: Similar in structure but with a methyl group instead of a cyclopropoxy group.
6-Bromo-3-nitropicoline: Another related compound with a different substituent pattern.
Uniqueness
6-Bromo-3-cyclopropoxy-2-nitropyridine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds . This uniqueness makes it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C8H7BrN2O3 |
|---|---|
Molekulargewicht |
259.06 g/mol |
IUPAC-Name |
6-bromo-3-cyclopropyloxy-2-nitropyridine |
InChI |
InChI=1S/C8H7BrN2O3/c9-7-4-3-6(14-5-1-2-5)8(10-7)11(12)13/h3-5H,1-2H2 |
InChI-Schlüssel |
BCADIZZVMQRROX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=C(N=C(C=C2)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


